BenchChemオンラインストアへようこそ!

ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate (CAS 1204599-81-4) is a heterocyclic small molecule scaffold featuring a 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine core. It is categorized as a versatile building block for medicinal chemistry, primarily used as an intermediate or reference standard, with a commercial purity of 95%.

Molecular Formula C10H10BrN3O3
Molecular Weight 300.11 g/mol
CAS No. 1204599-81-4
Cat. No. B1463443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
CAS1204599-81-4
Molecular FormulaC10H10BrN3O3
Molecular Weight300.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=N2)Br)NC1=O
InChIInChI=1S/C10H10BrN3O3/c1-2-17-8(15)5-14-9-7(13-10(14)16)3-6(11)4-12-9/h3-4H,2,5H2,1H3,(H,13,16)
InChIKeyRQDXDXZDTLPQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate (CAS 1204599-81-4): A Versatile Scaffold for Kinase and tRNA Synthetase Inhibitor Discovery


Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate (CAS 1204599-81-4) is a heterocyclic small molecule scaffold featuring a 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine core. It is categorized as a versatile building block for medicinal chemistry, primarily used as an intermediate or reference standard, with a commercial purity of 95% . Its structure incorporates a 6-bromo substituent, an ethyl acetate side chain, and a 2-oxo group, a unique combination that differentiates it from other imidazo[4,5-b]pyridine analogs in terms of reactivity and potential biological interactions [1].

Procurement Rationale: Why Close Analogs Cannot Substitute for Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate


Generic substitution within the imidazo[4,5-b]pyridine class is not feasible due to the precise structural features of this compound. The 2-oxo group, 6-bromine atom, and ethyl acetate moiety each confer distinct reactivity and physicochemical properties. For instance, replacing the 2-oxo group with a 2-phenyl substituent fundamentally alters the molecular geometry, hydrogen-bonding capacity, and lipophilicity, as evidenced by crystallographic data showing a significant dihedral angle between the phenyl ring and the core scaffold, impacting binding affinities [1]. Similarly, the 6-bromo substituent is crucial for specific cross-coupling reactions like Suzuki coupling, enabling late-stage diversification that is not possible with the 6-chloro or non-halogenated analogs, which require harsher conditions and often result in lower yields [2]. These critical differences mean that analogs cannot be used interchangeably in synthetic pathways or structure-activity relationship (SAR) studies without fundamentally altering the project's chemical space and outcomes.

Quantitative Evidence Guide: Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate vs. Closest Analogs


Reactivity Advantage: 6-Bromo Handle Enables High-Yield Suzuki Coupling vs. 6-Chloro Analogs

The 6-bromo substituent is critical for enabling efficient palladium-catalyzed cross-coupling reactions. A class-level analysis of imidazo[4,5-b]pyridine scaffolds shows that optimized Suzuki coupling of 6-bromo derivatives proceeds with yields typically exceeding 80%, whereas 6-chloro analogs require significantly harsher conditions (e.g., higher temperatures, longer reaction times) and are often associated with yields below 50% due to their lower reactivity in oxidative addition [1]. This difference is crucial for high-throughput analog synthesis and late-stage functionalization where synthetic efficiency and broad substrate scope are paramount.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Structural and Physicochemical Differentiation: A Unique H-Bond Donor/Acceptor Profile Contrasts with 2-Phenyl Analogs

The 2-oxo group in the target compound fundamentally alters its physicochemical profile compared to the 2-phenyl analog. X-ray crystallography data reveals that the 2-phenyl substituent is twisted out of the plane of the core by a dihedral angle of 43.10(4)° to 49.43(4)°, disrupting potential target interactions [1]. In contrast, the 2-oxo group is co-planar, providing a constrained hydrogen bond donor and acceptor pair. Computed physicochemical data confirms this structural impact: the target compound (C10H10BrN3O3) has a lower molecular weight (300.11 g/mol) and different LogP compared to the 2-phenyl analog (C16H14BrN3O2, MW 360.21 g/mol) [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Biological Proof-of-Concept: Class-Level Potential as a Tyrosyl-tRNA Synthetase Inhibitor Docking Scaffold

The 6-bromo-imidazo[4,5-b]pyridine core has been identified as a valid scaffold for targeting tyrosyl-tRNA synthetase (TyrRS), a promising antibacterial target. In a molecular docking study of a series of 6-bromo-imidazo[4,5-b]pyridine derivatives against S. aureus TyrRS, the most potent derivative (compound 9a) showed a binding affinity of -8.74 kcal/mol . This provides a class-level proof-of-concept for the scaffold's potential to engage this target, a biological application not demonstrated for the 2-phenyl analog, which has primarily been characterized structurally without associated target data. The target compound contains all the structural features of this validated pharmacophore.

Antibacterial Tyrosyl-tRNA Synthetase Molecular Docking

Application-Specific Utility: Required as an Impurity Reference Standard for Drug Substance Analysis

Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate has a specific, documented use as an impurity reference standard, a critical application for pharmaceutical quality control where generic substitution is impossible [1]. Using the exact compound with a defined purity (95%+) is a regulatory requirement for detecting and quantifying this specific process-related impurity or degradation product in an active pharmaceutical ingredient (API). Analogs, even with similar structures, are unacceptable due to differences in chromatographic retention times, ionization efficiencies, and spectral properties, which would lead to inaccurate quantification and failed validation.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Recommended Application Scenarios for Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate


Rapid SAR Expansion via Late-Stage Suzuki Diversification

As evidenced by its superior reactivity in cross-coupling [Section 3, RE 1], this compound is the ideal starting point for generating a library of 6-arylated analogs. A lead optimization program can efficiently synthesize dozens of derivatives from this single building block, exploiting the high yields of the 6-bromo handle. This is in stark contrast to the 6-chloro analog, where the same diversification effort would require significantly more resources and time.

Targeted Antibacterial Drug Discovery Against S. aureus TyrRS

For projects aimed at inhibiting tyrosyl-tRNA synthetase, this compound serves as a gateway scaffold. As shown by class-level docking evidence against S. aureus TyrRS [Section 3, RE 3], the 6-bromo-imidazo[4,5-b]pyridine core has validated potential. Researchers can procure this specific compound as the core intermediate for synthesizing and screening novel derivatives, circumventing the need for de novo scaffold construction and focusing efforts on a pharmacophore with a clear biological rationale.

Fragment-Based Drug Design Favoring Low Molecular Weight and Planarity

The quantitative physicochemical differentiation shows this compound's advantage in fragment-based drug discovery (FBDD) [Section 3, RE 2]. With a molecular weight of 300.11 g/mol and a co-planar H-bonding motif, it is a superior fragment hit compared to the 2-phenyl analog (MW 360.21 g/mol). The target compound's adherence to the 'rule of three' for fragments and its defined vector for growth make it a more developable and information-rich starting point for structure-guided optimization.

Regulatory-Specific Use as an Analytical Reference Standard

This is a procurement-critical scenario where no other compound can be considered [Section 3, RE 4]. Analytical chemistry and quality control departments must source this exact molecular entity to serve as a validated reference standard for detecting and quantifying a specific impurity in an API. Any attempt to substitute with an analog would compromise the analysis's identity test, leading to regulatory non-compliance and invalidating the analytical results.

Quote Request

Request a Quote for ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.